molecular formula C20H22O2 B13084320 2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl

2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B13084320
M. Wt: 294.4 g/mol
InChI Key: BJKSUOUJSICJKF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products:

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Saturated biphenyl derivatives.

    Substitution: Brominated or nitrated biphenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized biphenyl derivatives .

Biology and Medicine: Its structural features make it a candidate for the development of molecules with biological activity, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can interact with the active sites of these targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific combination of functional groups and its biphenyl core

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methoxy-2-(6-phenylmethoxycyclohexen-1-yl)benzene

InChI

InChI=1S/C20H22O2/c1-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22-15-16-9-3-2-4-10-16/h2-5,7,9-13,20H,6,8,14-15H2,1H3

InChI Key

BJKSUOUJSICJKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CCCCC2OCC3=CC=CC=C3

Origin of Product

United States

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